molecular formula C24H24N2O B15210694 2-(Benzhydrylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 827310-13-4

2-(Benzhydrylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B15210694
CAS No.: 827310-13-4
M. Wt: 356.5 g/mol
InChI Key: MXPZJSVEERAKPK-UHFFFAOYSA-N
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Description

2-(Benzhydrylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a synthetic compound featuring a dihydroisoquinoline core linked to a benzhydrylamino (diphenylmethylamino) group via an ethanone bridge.

Properties

CAS No.

827310-13-4

Molecular Formula

C24H24N2O

Molecular Weight

356.5 g/mol

IUPAC Name

2-(benzhydrylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C24H24N2O/c27-23(26-16-15-19-9-7-8-14-22(19)18-26)17-25-24(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-14,24-25H,15-18H2

InChI Key

MXPZJSVEERAKPK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CNC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzhydrylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves the reaction of benzhydrylamine with a suitable dihydroisoquinoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using high-purity starting materials. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(Benzhydrylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The benzhydrylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

2-(Benzhydrylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antifungal or antibacterial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(Benzhydrylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Activity in HIV-1 Reverse Transcriptase (RT) Inhibitors

Compounds sharing the 3,4-dihydroisoquinoline scaffold have been explored as HIV-1 RT inhibitors. For example:

  • 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenylamino)ethanone (Series 8 in ): Substitution at the phenyl ring with electron-withdrawing groups (e.g., chloro at ortho position) enhanced potency, achieving up to 74.82% inhibition at 100 μM (compound 8h) . Comparison: The benzhydrylamino group in the target compound introduces greater steric bulk compared to phenylamino substituents. This may improve hydrophobic interactions in the RT non-nucleoside inhibitor binding pocket (NNIBP) but could reduce solubility .
Table 1: Key Analogs with Anti-HIV-1 RT Activity
Compound Name Substituent(s) Inhibition at 100 μM Source
8h (Series 8) p-Cl phenylamino 74.82%
8l (Series 8) p-Br phenylamino 72.58%
Target Compound Benzhydrylamino Not reported -

Anti-inflammatory and Hybrid Analogues

  • 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one (): Synthesized as an ibuprofen hybrid, this compound combines the dihydroisoquinoline core with a bulky anti-inflammatory moiety.

Neuroactive and Structural Derivatives

  • N-(4-Chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)methanesulfonamide (TKDC) (): This compound, used in virtual screening for K2P channel modulation, shares the dihydroisoquinoline-ethanone backbone but includes a sulfonamide group. Comparison: The benzhydrylamino group may confer distinct allosteric modulation properties compared to sulfonamide derivatives .

Simpler Analogs and Physicochemical Properties

  • 1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone (CAS 14028-67-2, ): Lacks the benzhydrylamino group, resulting in lower molecular weight (MW = 175.23 g/mol) and higher solubility. Comparison: The addition of the benzhydrylamino group increases hydrophobicity (clogP ~3.5 estimated) but may improve blood-brain barrier penetration .
Table 2: Physicochemical Comparison
Compound Name Molecular Weight H-Bond Acceptors H-Bond Donors clogP (Est.)
Target Compound ~350 g/mol 3 0 ~3.5
1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone 175.23 g/mol 2 0 ~1.8

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